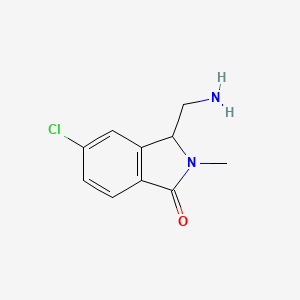
3-(Aminomethyl)-5-chloro-2-methyl-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-5-chloro-2-methyl-2,3-dihydro-1H-isoindol-1-one is a chemical compound with a unique structure that includes an aminomethyl group, a chlorine atom, and a methyl group attached to an isoindoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-chloro-2-methyl-2,3-dihydro-1H-isoindol-1-one typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methyl-1H-isoindole with formaldehyde and ammonia under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the recovery and recycling of solvents and catalysts are crucial for cost-effective and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-chloro-2-methyl-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
3-(Aminomethyl)-5-chloro-2-methyl-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-chloro-2-methyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Aminomethyl)-5-chloro-2-methyl-1H-isoindole
- 3-(Aminomethyl)-5-chloro-2-methyl-2,3-dihydro-1H-indole
- 3-(Aminomethyl)-5-chloro-2-methyl-2,3-dihydro-1H-benzimidazole
Uniqueness
3-(Aminomethyl)-5-chloro-2-methyl-2,3-dihydro-1H-isoindol-1-one is unique due to its specific substitution pattern and the presence of both an aminomethyl group and a chlorine atom. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H11ClN2O |
|---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
3-(aminomethyl)-5-chloro-2-methyl-3H-isoindol-1-one |
InChI |
InChI=1S/C10H11ClN2O/c1-13-9(5-12)8-4-6(11)2-3-7(8)10(13)14/h2-4,9H,5,12H2,1H3 |
InChI Key |
RTJWLWAAICHLPK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C2=C(C1=O)C=CC(=C2)Cl)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(1H-Imidazol-1-yl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13247430.png)
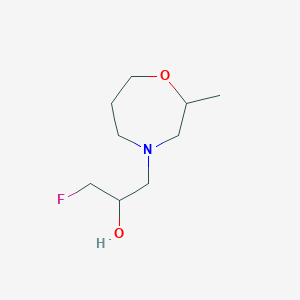
![4-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13247460.png)
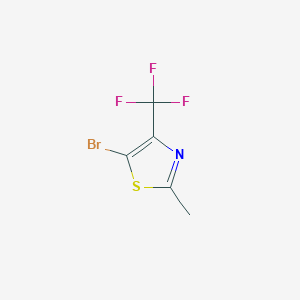

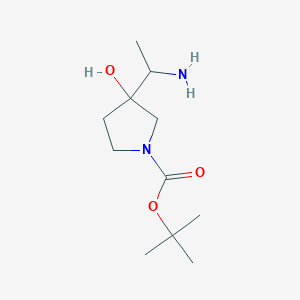
![(1-Methoxypropan-2-YL)[1-(pyridin-4-YL)ethyl]amine](/img/structure/B13247485.png)
amine](/img/structure/B13247493.png)
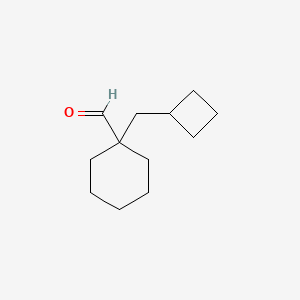
![N-(Prop-2-YN-1-YL)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13247510.png)
![N-[(Azetidin-2-yl)methyl]-N-methylacetamide](/img/structure/B13247519.png)
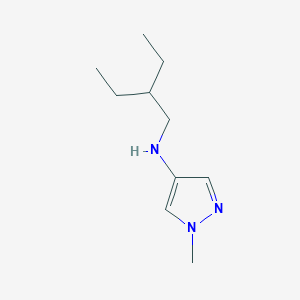

![Pentyl[1-(pyridin-4-YL)ethyl]amine](/img/structure/B13247544.png)
